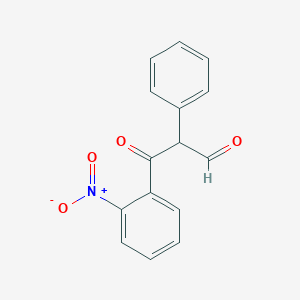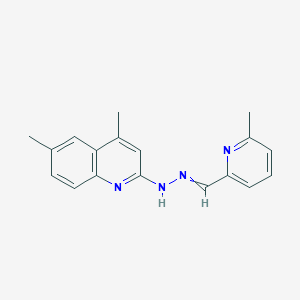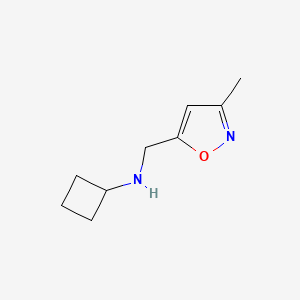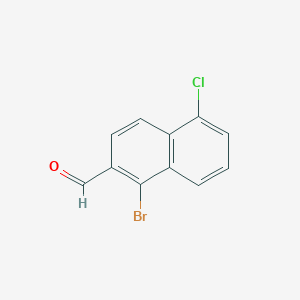
1-Bromo-5-chloro-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthaldehyde, featuring both bromine and chlorine substituents on the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2-naphthaldehyde can be synthesized through a multi-step process involving the bromination and chlorination of naphthaldehyde derivatives. One common method involves the bromination of 2-naphthaldehyde followed by chlorination at the 5-position. The reaction conditions typically involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-chloro-2-naphthaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution Products: Various substituted naphthaldehyde derivatives.
Oxidation Products: 1-Bromo-5-chloro-2-naphthoic acid.
Reduction Products: 1-Bromo-5-chloro-2-naphthyl alcohol.
Coupling Products: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-chloro-2-naphthaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which affect the electron density on the naphthalene ring and the aldehyde group.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-naphthaldehyde
- 5-Chloro-2-naphthaldehyde
- 1-Bromo-5-chloro-2-naphthoic acid
Uniqueness
1-Bromo-5-chloro-2-naphthaldehyde is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring, which imparts distinct electronic and steric properties. This dual substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C11H6BrClO |
|---|---|
Peso molecular |
269.52 g/mol |
Nombre IUPAC |
1-bromo-5-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-11-7(6-14)4-5-8-9(11)2-1-3-10(8)13/h1-6H |
Clave InChI |
SBOUEBUEFPEPFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2Br)C=O)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


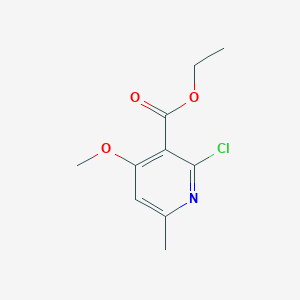
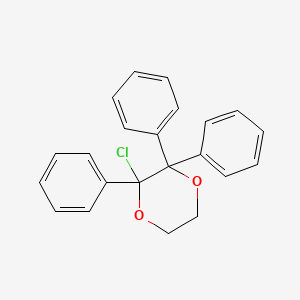
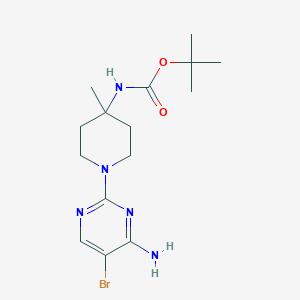
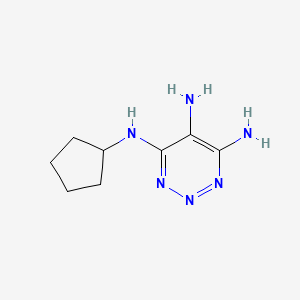
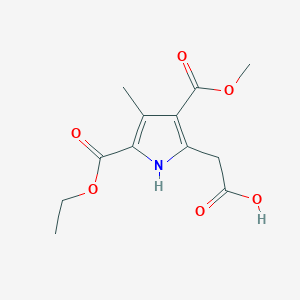

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
